Nandinine

Description

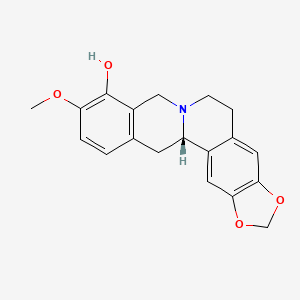

Structure

3D Structure

Properties

IUPAC Name |

(1S)-17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaen-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-22-16-3-2-11-6-15-13-8-18-17(23-10-24-18)7-12(13)4-5-20(15)9-14(11)19(16)21/h2-3,7-8,15,21H,4-6,9-10H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQECCKIOFCWGRJ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C[C@H]3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301024074 | |

| Record name | Nandinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

572-76-9 | |

| Record name | (+)-Tetrahydroberberrubine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=572-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nandinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nandinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301024074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NANDININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T6VF792DB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Botanical Origins of Nandinine

Identification in Plant Genera and Families

Nandinine has been identified and isolated from several plant families, most notably the Berberidaceae and Papaveraceae. Its discovery and subsequent identification in these plants have been facilitated by advancements in chromatographic and spectroscopic techniques, which allow for the precise separation and structural elucidation of complex natural products.

The Berberidaceae family, or barberry family, is a significant source of this compound. The compound's name itself is derived from the monotypic genus Nandina, which is a member of this family.

Nandina domestica Thunb. : Commonly known as heavenly bamboo or sacred bamboo, this species is the most well-documented botanical source of this compound. Phytochemical studies have confirmed that Nandina domestica is rich in a spectrum of benzylisoquinoline alkaloids, with this compound being a key constituent nih.govresearchgate.net. The plant is the sole species in its genus, which is sometimes classified within its own family, Nandinaceae, but is generally accepted under the broader Berberidaceae classification nih.gov.

While most prominently associated with Berberidaceae, this compound has also been reported in species from the Papaveraceae (poppy) family, indicating a broader distribution among related plant orders.

Corydalis turtschaninovii : This species of fumewort is a known source of various isoquinoline (B145761) alkaloids, including this compound nih.gov.

Eschscholzia californica : Also known as the California poppy, this plant has been found to contain this compound nih.gov.

Argemone mexicana : The Mexican poppy is another member of the Papaveraceae family from which this compound has been isolated nih.gov.

The presence of this compound and other protoberberine alkaloids across these families underscores a shared biosynthetic capability and is a point of interest in the study of plant evolution and chemical diversity.

Table 1: Botanical Sources of this compound

| Family | Genus | Species | Common Name |

|---|---|---|---|

| Berberidaceae | Nandina | Nandina domestica | Heavenly Bamboo |

| Papaveraceae | Corydalis | Corydalis turtschaninovii | Fumewort |

| Papaveraceae | Eschscholzia | Eschscholzia californica | California Poppy |

This compound is not uniformly distributed throughout the plant structure. Research into the localization of alkaloids has shown that these compounds often accumulate in specific tissues where they may serve a particular biological function. The isolation of this compound and related alkaloids has been documented from various plant parts.

In Nandina domestica , isoquinoline alkaloids have been successfully isolated from several tissues:

Seeds : The seeds have been identified as a source for the isolation of various isoquinoline alkaloids nih.gov.

Fruits : The fruits of the plant are also known to contain these compounds researchgate.netnih.gov.

Bark : The bark has been used as a source material for the extraction of alkaloids researchgate.net.

For species within the Corydalis genus, alkaloids are typically extracted from:

Aerial Parts : Studies have reported the isolation of alkaloids from the stems and leaves of Corydalis species nih.govnih.gov.

Whole Plant : In some phytochemical investigations, the entire plant is utilized for the extraction of its constituent alkaloids researchgate.net.

This differential accumulation suggests that the biosynthesis and storage of this compound are regulated processes, likely linked to the specific developmental stage and physiological needs of the plant tissue.

Ecological Significance of this compound in Plant Systems

While direct research on the specific ecological role of this compound is limited, the functions of the broader class of protoberberine and isoquinoline alkaloids to which it belongs are well-documented. These compounds are considered specialized metabolites that mediate the plant's interactions with its environment. Their ecological significance is primarily attributed to their potent biological activity, which forms a key part of the plant's defense arsenal (B13267) nih.govnih.gov.

The likely ecological roles of this compound in the plants that produce it include:

Defense Against Herbivores : Alkaloids are often toxic or unpalatable to insects and other herbivores. Their bitter taste and potential toxicity can deter feeding, thus protecting the plant from damage. This chemical defense is a crucial survival strategy, particularly for sessile organisms like plants researchgate.netnih.gov.

Antimicrobial and Antifungal Activity : Many protoberberine alkaloids exhibit strong antimicrobial properties. By accumulating in vulnerable tissues like fruits, seeds, or roots, this compound may help protect the plant against pathogenic bacteria and fungi present in the soil or air researchgate.netoup.com.

Allelopathy : Some alkaloids released from roots or decaying plant matter can influence the surrounding soil environment. These compounds can inhibit the germination or growth of nearby competing plant species, a phenomenon known as allelopathy. Protoberberine alkaloids released from root exudates may play a role in shaping the local soil composition and plant community, thereby facilitating the producing plant's access to resources oup.com.

Nitrogen Storage : As nitrogen-containing compounds, alkaloids can also function as a form of stored nitrogen. This nitrogen can be reclaimed and utilized by the plant during periods of high metabolic demand, such as growth or seed production nih.gov.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Berberine (B55584) |

| Palmatine (B190311) |

| Jatrorrhizine |

| Coptisine |

| Magnoflorine |

| Domesticine |

| Protopine |

| Nantenine |

| Oxonantenine |

| Nornantenine |

| N-methyl-laurotetanine |

| Isocorydine |

| O-methyflavinantine |

| Robustaflavone |

| Stylopine |

| Corynoline |

| Corynoloxine |

Biosynthesis of Nandinine

Enzymatic Pathways and Intermediates

The synthesis of nandinine is a multi-step process involving specific enzymes that modify a common precursor scaffold.

The biosynthetic pathway leading to this compound originates from the central BIA pathway. The key branch point intermediate for a vast array of BIAs is (S)-reticuline nih.govnih.gov. The first committed step towards the protoberberine alkaloid subclass, which includes this compound and berberine (B55584), is the conversion of (S)-reticuline to (S)-scoulerine. This reaction is catalyzed by the berberine bridge enzyme (BBE), which forms the characteristic C-ring of the protoberberine skeleton nih.govfrontiersin.org.

(S)-scoulerine then serves as a crucial subsequent branch point precursor for numerous protoberberine alkaloids nih.gov. The direct precursor to this compound is (S)-scoulerine. The conversion is facilitated by the enzyme (S)-nandinine synthase, which catalyzes the formation of a methylenedioxy bridge on ring A of the (S)-scoulerine molecule nih.govqmul.ac.uk. This specific transformation highlights that while this compound is closely related to berberine and shares a common precursor, it is not a direct derivative of berberine itself but rather a product of a parallel branch from (S)-scoulerine.

Cytochrome P450 monooxygenases (P450s) are a diverse family of enzymes that play a critical role in generating the vast structural diversity of plant alkaloids by catalyzing oxidative reactions, including the formation of ring structures nih.govnih.gov. In the biosynthesis of this compound and related protoberberine alkaloids, P450 enzymes are responsible for the formation of the methylenedioxy bridge, a key structural feature nih.govnih.gov.

The formation of this compound from (S)-scoulerine involves the creation of a methylenedioxy bridge from an adjacent hydroxyl and methoxy (B1213986) group on the A ring of the protoberberine backbone. This reaction is catalyzed by a specific type of P450 enzyme nih.gov. This enzymatic step is crucial for defining the chemical identity of this compound and distinguishing it from other alkaloids derived from (S)-scoulerine.

The CYP719 family of cytochrome P450 enzymes is particularly prominent in the biosynthesis of BIAs and is known to catalyze methylenedioxy bridge formation nih.govmdpi.com. These enzymes exhibit remarkable substrate and regioselectivity, meaning they act on specific molecules and at specific positions.

Research has identified several CYP719A enzymes capable of catalyzing reactions on protoberberine alkaloid precursors:

CcCYP719A1 from Coptis chinensis has been shown to transform (S)-scoulerine into (S)-nandinine by forming the methylenedioxy bridge on ring A nih.gov.

CyCYP719A41 and CyCYP719A42 , identified in Corydalis yanhusuo, can also catalyze the conversion of (S)-scoulerine to (S)-nandinine nih.gov.

The specificity of these enzymes is highlighted by comparison with other members of the same subfamily. For instance, CyCYP719A38 and CyCYP719A39 from C. yanhusuo use (S)-nandinine as a substrate to create a second methylenedioxy bridge on the D ring, thereby producing (S)-stylopine nih.gov. Meanwhile, the primary catalytic activity of CyCYP719A42 is the conversion of (S)-cheilanthifoline to (S)-stylopine nih.gov.

This functional differentiation among closely related CYP719A enzymes demonstrates the precise enzymatic control that leads to the diverse array of protoberberine alkaloids from a common precursor nih.govresearchgate.netchalmers.se.

The biosynthesis of this compound is situated within the complex network of benzylisoquinoline alkaloid (BIA) pathways, which are characterized by several key branch points that channel intermediates into various structural classes researchgate.net. The universal precursor for all BIAs is (S)-norcoclaurine maxapress.com.

A primary branch point is (S)-reticuline, which stands at the crossroads of pathways leading to morphinans (like morphine) and other major BIA classes nih.govnih.gov. The entry into the protoberberine alkaloid branch is catalyzed by the berberine bridge enzyme (BBE), which converts (S)-reticuline into (S)-scoulerine frontiersin.org.

(S)-scoulerine represents a secondary, yet critical, branch point from which the biosynthesis of a wide range of protoberberine alkaloids diverges. From this common intermediate, different enzymatic modifications, such as those catalyzed by specific methyltransferases and cytochrome P450s, lead to the production of distinct alkaloids like this compound, cheilanthifoline, berberine, and palmatine (B190311) nih.gov.

Role of Cytochrome P450 Enzymes in Methylenedioxy Bridge Formation

Genetic and Molecular Mechanisms of this compound Biosynthesis

The biosynthesis of this compound is controlled at the genetic level through the expression of genes encoding the necessary enzymes. Advances in genomics and transcriptomics have enabled the identification of these genes in various medicinal plants nih.govnih.gov. For instance, transcriptome analysis of plants like Coptis chinensis and Corydalis yanhusuo has led to the discovery and functional characterization of the specific CYP719A genes that catalyze the formation of this compound from (S)-scoulerine nih.govnih.gov.

The expression of BIA biosynthetic genes is often tightly regulated and can be tissue-specific. For example, in some berberine-producing plants, genes for the early steps of the pathway are predominantly expressed in stems, whereas genes for the later steps are more active in the roots, where the final products accumulate maxapress.com. While the specific regulatory networks controlling this compound biosynthesis are still being fully elucidated, they are understood to be part of the broader regulatory system governing BIA metabolism, which can involve complex interactions between transcription factors and be responsive to developmental and environmental cues mdpi.comfrontiersin.org.

Metabolic Engineering Approaches for this compound Production

Metabolic engineering offers a promising strategy for the sustainable production of valuable plant-derived alkaloids like this compound in microbial hosts, such as yeast (Saccharomyces cerevisiae) nih.govlbl.govmpg.de. This approach circumvents the reliance on slow-growing or rare plant sources.

A key achievement in this field has been the engineering of yeast to produce the central BIA branch point intermediate, (S)-reticuline, and its downstream product, (S)-scoulerine nih.govsemanticscholar.org. These engineered yeast strains serve as a platform for producing a variety of protoberberine alkaloids.

For the production of this compound, the metabolic engineering strategy involves:

Utilizing a yeast strain engineered to efficiently produce the precursor (S)-scoulerine.

Introducing the specific gene that codes for the enzyme responsible for converting (S)-scoulerine to (S)-nandinine. Based on current research, the gene for an enzyme like CyCYP719A42 would be a prime candidate for this step nih.gov.

The feasibility of this approach has been demonstrated by the successful production of the related alkaloid (S)-stylopine. In that work, genes for CYP719A39 and CYP719A42 were introduced into an (S)-scoulerine-producing yeast strain, resulting in the synthesis of (S)-stylopine at significant titers nih.govchalmers.se. This provides a strong proof-of-concept for the targeted production of this compound using similar synthetic biology techniques.

Chemical Synthesis and Structural Modification of Nandinine

Total Synthetic Strategies for Nandinine

The complete chemical synthesis of this compound from simple, commercially available starting materials has been a subject of research, leading to the development of various synthetic routes. One of the notable early total syntheses of (±)-nandinine was reported by Kametani and his research group. Their approach laid the groundwork for subsequent synthetic endeavors. nih.gov

While specific comparative studies detailing multiple distinct total synthetic routes for this compound are not extensively documented in readily available literature, the synthesis of the core protoberberine scaffold, of which this compound is a member, has been achieved through several established methodologies. These strategies, which could be adapted for the synthesis of this compound, include:

The Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline ring system, a key structural component of this compound.

The Pomeranz-Fritsch-Bobbitt Synthesis: This method provides another avenue to the isoquinoline (B145761) core of this compound through the acid-catalyzed cyclization of a benzalaminoacetal.

Grewe-type Cyclization: This strategy relies on the acid-catalyzed cyclization of certain benzylisoquinoline precursors to construct the protoberberine framework.

Semi-synthetic Derivatization from Related Alkaloids

Semi-synthesis, which involves the chemical modification of naturally occurring compounds, presents an alternative and often more efficient approach to obtaining this compound and its derivatives.

Transformation from Berberine (B55584) and its Analogues

Berberine, a structurally related and more abundant protoberberine alkaloid, serves as a valuable starting material for the semi-synthesis of this compound. nih.govnih.gov The key structural difference between berberine and this compound lies in the substitution pattern on the A-ring of the protoberberine core. This compound possesses a hydroxyl group at the C-9 position, whereas berberine has a methoxy (B1213986) group at this position.

The conversion of berberine to this compound can be conceptually achieved through a two-step process:

Selective O-Demethylation: The first step involves the selective demethylation of the methoxy group at the C-9 position of berberine to yield berberrubine (B190655). nih.govmdpi.com This transformation is a critical step in accessing the this compound scaffold from berberine.

Reduction: Subsequent reduction of the protoberberine core of berberrubine would lead to the formation of (±)-nandinine.

This semi-synthetic approach leverages the readily available berberine scaffold to access the less abundant this compound, providing a practical route for its production and further derivatization.

This compound Derivatives and Structure-Activity Relationships (SAR)

The synthesis of this compound derivatives and the study of their structure-activity relationships (SAR) are crucial for identifying compounds with enhanced biological activities and improved therapeutic profiles. While extensive SAR studies specifically on a wide range of this compound derivatives are still emerging, valuable insights can be gleaned from the broader research on protoberberine alkaloids, particularly berberine derivatives. nih.govresearchgate.net this compound itself is considered a derivative of berberine and has shown interesting biological properties, including anti-inflammatory and insulin-sensitizing effects. nih.govthieme-connect.de

Impact of Methylenedioxy Bridge and Hydroxyl Group Modifications

The methylenedioxy bridge on the D-ring and the hydroxyl group on the A-ring are key structural features of this compound that can be targeted for modification to modulate its biological activity.

Methylenedioxy Bridge: Modifications to the methylenedioxy bridge, such as its opening or replacement with other functional groups, can significantly impact the molecule's planarity, lipophilicity, and interactions with biological targets. Studies on related compounds suggest that this moiety is crucial for certain biological activities. nih.gov

Hydroxyl Group: The phenolic hydroxyl group at the C-9 position is a prime site for derivatization. It can be alkylated, acylated, or used as a handle to introduce various other functional groups. Such modifications can alter the compound's solubility, bioavailability, and binding affinity to target proteins. The presence of this hydroxyl group distinguishes this compound from berberine and is likely a key determinant of its unique biological profile. mdpi.com

Rational Design of this compound Analogues for Enhanced Biological Activity

The rational design of this compound analogues involves a targeted approach to modify its structure to improve its interaction with specific biological targets. nih.govmdpi.com This strategy often utilizes computational modeling and an understanding of the target's three-dimensional structure to guide the design of new derivatives with predicted enhanced activity.

For instance, based on the known anti-inflammatory and anticancer activities of protoberberine alkaloids, this compound analogues can be rationally designed to optimize these properties. nih.govnih.gov This may involve introducing substituents that enhance binding to key enzymes or receptors involved in inflammatory or carcinogenic pathways. The goal is to develop analogues with increased potency, selectivity, and favorable pharmacokinetic properties.

Introduction of Functional Groups for Modulated Biological Interactions

The introduction of various functional groups at different positions of the this compound scaffold can lead to a diverse library of compounds with potentially modulated biological activities. nih.govmdpi.com The strategic placement of substituents can influence the molecule's electronic properties, steric hindrance, and ability to form hydrogen bonds, thereby affecting its interaction with biological macromolecules.

For example, the introduction of lipophilic groups could enhance cell membrane permeability, while the incorporation of polar or charged moieties might improve aqueous solubility. mdpi.comscielo.brnih.gov Furthermore, attaching specific pharmacophores to the this compound core could lead to hybrid molecules with dual or synergistic biological effects. The systematic synthesis and biological evaluation of such derivatives are essential for elucidating the SAR of this compound and for the development of novel therapeutic agents.

Molecular Mechanisms of Nandinine S Biological Activity in Vitro and Mechanistic Cellular Studies

Modulation of Cellular Signaling Pathways

Nandinine exerts its effects by strategically intervening in complex intracellular signaling networks that govern cellular responses to inflammatory and metabolic stimuli. Its activity converges on three principal pathways: AMP-activated protein kinase (AMPK), IκB kinase β (IKKβ)/Nuclear Factor-kappa B (NF-κB), and the PI3K/Akt signaling pathway.

Activation of AMP-activated Protein Kinase (AMPK) Activity

AMPK is a crucial cellular energy sensor that plays a central role in maintaining energy homeostasis. nih.gov When activated, it orchestrates a metabolic switch, promoting energy-producing catabolic pathways while suppressing energy-consuming anabolic processes. nih.gov

In vitro studies using 3T3-L1 adipocytes have shown that this compound significantly increases the activity of AMPK. thieme-connect.denih.gov This activation is a cornerstone of this compound's biological effects, directly contributing to its anti-inflammatory and insulin-sensitizing properties. The activation of AMPK by this compound appears to be a critical upstream event that triggers further downstream effects, including the inhibition of inflammatory pathways. thieme-connect.denih.gov

Inhibition of IκB Kinase β (IKKβ)/Nuclear Factor-kappa B (NF-κB) Pathway

The IKKβ/NF-κB pathway is a pivotal signaling cascade in the inflammatory process. nih.govnih.gov Upon stimulation by pro-inflammatory signals, the IKK complex, particularly the IKKβ subunit, phosphorylates the inhibitor of κB (IκBα). nih.gov This action targets IκBα for degradation, releasing the transcription factor NF-κB to translocate to the nucleus and initiate the expression of genes encoding pro-inflammatory molecules. nih.gov

In adipocytes exposed to an inflammatory environment simulated by macrophage-derived conditioned medium, the IKKβ/NF-κB pathway becomes activated. nih.gov Pretreatment with this compound effectively reverses this activation. nih.gov Research indicates that this inhibitory action is dependent on this compound's prior activation of AMPK; the activated AMPK subsequently suppresses the activation of IKKβ. thieme-connect.denih.gov By halting this cascade, this compound prevents the nuclear translocation of NF-κB, thereby curtailing the inflammatory response at a transcriptional level.

Regulation of PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a vital signaling route that regulates numerous cellular functions, including glucose metabolism, cell growth, and survival. nih.gov In the context of insulin (B600854) signaling, activation of this pathway is essential for mediating the uptake of glucose into cells.

Inflammatory conditions can impair this pathway. Specifically, IKKβ can cause serine phosphorylation of insulin receptor substrate-1 (IRS-1), which hinders proper insulin signaling. thieme-connect.de this compound has been shown to counteract this effect. It inhibits the IKKβ-induced serine phosphorylation of IRS-1 and promotes the beneficial tyrosine phosphorylation of IRS-1. nih.gov This shift reactivates the PI3K/Akt pathway, ultimately leading to enhanced insulin-mediated glucose uptake in adipocytes. nih.gov

| Summary of this compound's Effects on Cellular Signaling Pathways | |

| Signaling Pathway | Effect of this compound |

| AMP-activated Protein Kinase (AMPK) | ▲ Significant Activation |

| IκB Kinase β (IKKβ) | ▼ Inhibition (AMPK-dependent) |

| Nuclear Factor-kappa B (NF-κB) | ▼ Inhibition of Activation |

| PI3K/Akt | ▲ Activation (via modulation of IRS-1 phosphorylation) |

| Data derived from in vitro studies on 3T3-L1 adipocytes. thieme-connect.denih.gov |

Anti-inflammatory Mechanistic Insights

This compound's anti-inflammatory properties are intrinsically linked to its modulation of the signaling pathways discussed above. The primary mechanism is the AMPK-dependent inhibition of the IKKβ/NF-κB signaling cascade. thieme-connect.denih.gov This action effectively shuts down a central hub of the cellular inflammatory response.

Reduction of Pro-inflammatory Cytokine Expression

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), are key drivers of inflammation and can induce insulin resistance. thieme-connect.de While direct studies on this compound's effect on the expression of these specific cytokines are limited, its impact on adipokine production provides significant insight. Adipokines are signaling proteins secreted by adipose tissue.

In inflamed adipocytes, the production of adipokines is dysregulated, with a decrease in anti-inflammatory adipokines like adiponectin. thieme-connect.denih.gov this compound treatment has been found to effectively reverse this dysregulation, notably restoring the production of adiponectin. thieme-connect.de By bolstering the levels of this anti-inflammatory adipokine, this compound helps to counteract the inflammatory environment. thieme-connect.de

Metabolic Regulation at the Cellular Level

The interplay between the signaling pathways modulated by this compound culminates in significant regulation of cellular metabolism, particularly in adipocytes. thieme-connect.denih.gov The compound has been shown to attenuate insulin resistance and improve glucose handling at the cellular level. thieme-connect.denih.gov

The key metabolic outcomes of this compound treatment in vitro include:

Reduced Insulin Resistance: By inhibiting the inflammatory IKKβ pathway and preserving the function of IRS-1, this compound helps maintain cellular sensitivity to insulin. thieme-connect.denih.gov

Enhanced Glucose Uptake: The subsequent activation of the PI3K/Akt pathway facilitates the translocation of glucose transporters to the cell membrane, leading to increased insulin-mediated glucose uptake. thieme-connect.denih.gov

AMPK-Mediated Effects: The activation of AMPK, a master regulator of metabolism, contributes to these effects and may also influence other metabolic processes, such as the inhibition of lipid synthesis. thieme-connect.deresearchgate.netnih.gov

| Cellular Metabolic Effects of this compound | |

| Metabolic Parameter | Observed Effect in Adipocytes |

| Insulin Resistance | ▼ Attenuated |

| Insulin-mediated Glucose Uptake | ▲ Increased |

| Adiponectin Production | ▲ Restored |

| Findings are based on in vitro mechanistic studies. thieme-connect.de |

Table of Mentioned Compounds

Enhancement of Insulin Sensitivity in Adipocytes

In vitro research utilizing 3T3-L1 adipocytes has demonstrated that this compound can effectively reduce insulin resistance. nih.gov Studies show that in adipocytes where insulin resistance was induced by treatment with macrophage-derived conditioned medium, pretreatment with this compound successfully reversed the dysregulation of adipokine production. nih.govbohrium.com This inflammatory state is a key contributor to insulin resistance.

The mechanism for this enhancement of insulin sensitivity appears to be linked to this compound's anti-inflammatory properties, which are mediated through the activation of AMP-activated protein kinase (AMPK). nih.govthieme-connect.de this compound treatment significantly increased AMPK activity. nih.gov The activation of AMPK is known to play a crucial role in cellular energy homeostasis and reducing inflammation. By activating AMPK, this compound inhibits the activation of IκB kinase β (IKKβ), a key component in the inflammatory NF-κB pathway. nih.govthieme-connect.de This anti-inflammatory action helps restore normal insulin signaling in adipocytes. nih.gov Furthermore, this compound was found to increase the production of adiponectin, an adipocyte-specific protein that is beneficial for insulin sensitivity, which was otherwise reduced in the induced inflammatory state. thieme-connect.de

Modulation of Insulin Receptor Substrate-1 (IRS-1) Phosphorylation

This compound directly influences the phosphorylation state of Insulin Receptor Substrate-1 (IRS-1), a critical step in the insulin signaling cascade. Inflammatory conditions can lead to the serine phosphorylation of IRS-1, which impairs its function and blocks downstream insulin signaling. thieme-connect.de

In vitro studies have shown that this compound effectively inhibits the serine phosphorylation of IRS-1 that is induced by inflammatory mediators like IKKβ. nih.gov Concurrently, this compound treatment increases the tyrosine phosphorylation of IRS-1. nih.gov This shift from inhibitory serine phosphorylation to activating tyrosine phosphorylation is crucial for restoring the function of IRS-1, allowing it to properly dock with and activate downstream signaling molecules. nih.gov This modulation of IRS-1 phosphorylation is a key mechanism by which this compound attenuates insulin resistance at the molecular level. nih.gov

Impact on Glucose Uptake Mechanisms

The favorable modulation of IRS-1 phosphorylation by this compound directly translates to improved glucose uptake in adipocytes. The increased tyrosine phosphorylation of IRS-1 allows for the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. nih.gov This pathway is the principal route through which insulin stimulates the translocation of glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby facilitating the uptake of glucose from the bloodstream into the cell.

By inhibiting the inflammatory pathways that disrupt IRS-1 function and promoting the activation of the PI3K/Akt pathway, this compound ultimately leads to enhanced insulin-mediated glucose uptake in 3T3-L1 adipocytes. nih.govthieme-connect.de This demonstrates a direct link between this compound's molecular actions and a crucial physiological outcome in metabolic regulation.

| Biological Activity | Cell Line | Key Mechanistic Finding | Downstream Effect |

|---|---|---|---|

| Enhancement of Insulin Sensitivity | 3T3-L1 Adipocytes | Significantly increases AMP-activated protein kinase (AMPK) activity, which inhibits IKKβ activation. nih.gov | Reduces inflammation-induced insulin resistance and restores adipokine production. nih.govthieme-connect.de |

| Modulation of IRS-1 Phosphorylation | 3T3-L1 Adipocytes | Inhibits serine phosphorylation of IRS-1 and increases its tyrosine phosphorylation. nih.gov | Restores IRS-1 function, allowing for downstream signal transduction. nih.gov |

| Impact on Glucose Uptake | 3T3-L1 Adipocytes | Activates the PI3K/Akt signaling pathway. nih.gov | Promotes insulin-mediated glucose uptake. nih.gov |

Antioxidant Mechanisms of Action

Scientific literature from the conducted searches does not provide specific information regarding the in vitro and mechanistic cellular studies of this compound's antioxidant mechanisms of action.

Antimicrobial Action Mechanisms

Scientific literature from the conducted searches does not provide specific information regarding the in vitro and mechanistic cellular studies of this compound's antimicrobial action mechanisms.

Investigation of Potential Anti-cancer Mechanisms (In Vitro Studies)

Scientific literature from the conducted searches does not provide specific information regarding the in vitro investigation of this compound's potential anti-cancer mechanisms.

Analytical Methodologies in Nandinine Research

Quantitative Analysis Methods in Biological Research Matrices:Validated methods for the quantitative analysis of Nandinine in biological matrices such as plasma, urine, or tissue homogenates are not documented. This includes a lack of information on sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction), chromatographic conditions, and mass spectrometric parameters required for a validated quantitative assay.

Due to this absence of specific scientific data for this compound, creating the requested article with "detailed research findings" and "data tables" is not feasible at this time. Further primary research and publication in peer-reviewed journals would be required to provide the specific information needed to fulfill this request.

Future Directions and Emerging Research Avenues for Nandinine

Elucidation of Undiscovered Biosynthetic Enzyme Functions

The biosynthesis of nandinine is part of the complex benzylisoquinoline alkaloid (BIA) pathway. The immediate precursor to this compound is (S)-scoulerine, which is converted to (S)-nandinine through the action of a methylenedioxy bridge-forming enzyme. qmul.ac.uknih.gov While key enzymes in the pathway leading to protoberberines have been identified, there remain opportunities for further discovery.

Research in Coptis chinensis has identified a cytochrome P450 enzyme, CcCYP719A1, that can transform (S)-scoulerine into (S)-nandinine. nih.gov However, the broader biosynthetic network for protoberberine alkaloids is characterized by the collaboration of versatile modifying enzymes that can act on various intermediates, leading to a diversity of final products. nih.gov This complexity suggests that other, yet undiscovered or poorly characterized, enzymes may play a role in this compound biosynthesis in different plant species. Future research should focus on:

Identifying Orthologous Enzymes: Exploring the genomes and transcriptomes of this compound-producing plants to identify orthologs of known BIA pathway enzymes and characterize their specific functions.

Investigating Regulatory Mechanisms: Elucidating the transcription factors and regulatory networks that control the expression of this compound biosynthetic genes. This could provide insights into how its production is controlled within the plant.

Characterizing Downstream Modifications: Determining if this compound serves as a substrate for further enzymatic modification, leading to other related alkaloids with potentially unique biological activities. The characterization of such enzymes could enable the production of novel compounds through metabolic engineering. mdpi.com

Development of Novel and Efficient Synthetic Routes

While total syntheses of (±)-nandinine have been reported, the development of more efficient, scalable, and stereoselective synthetic routes remains a critical goal for advancing its research. nih.gov Progress in synthetic organic chemistry offers new tools to tackle the complexities of alkaloid synthesis. nih.gov

Future efforts in this area are likely to concentrate on:

Asymmetric Catalysis: Developing novel catalytic methods to achieve the enantioselective synthesis of (+)-nandinine, the naturally occurring stereoisomer, thus avoiding challenging chiral resolutions.

Palladium-Catalyzed Reactions: Expanding the use of modern cross-coupling reactions, such as palladium-catalyzed enolate arylation, which has proven effective for the synthesis of other protoberberine alkaloids, to create more convergent and high-yielding routes to this compound. nih.gov

Flow Chemistry and Process Optimization: Implementing continuous flow technologies to improve the safety, scalability, and efficiency of key synthetic steps, facilitating the production of larger quantities of this compound for extensive biological evaluation.

Bio-inspired Synthesis: Designing synthetic strategies that mimic the biosynthetic pathway, potentially offering milder reaction conditions and improved selectivity.

The development of robust synthetic platforms will not only provide access to this compound itself but also enable the creation of diverse libraries of analogs for structure-activity relationship (SAR) studies. nih.govchemrxiv.org

Identification of Additional Molecular Targets and Pathways

This compound is known to exert its biological effects through multiple mechanisms. It has been shown to reduce insulin (B600854) resistance and inflammation in adipocytes by activating AMP-activated protein kinase (AMPK) and subsequently inhibiting the IκB kinase β (IKKβ)/nuclear factor-kappa B (NF-κB) pathway. nih.gov This leads to increased insulin-mediated glucose uptake by activating the PI3K/Akt signaling pathway. nih.gov

Despite these findings, the full spectrum of this compound's molecular targets is likely broader. Future research should aim to:

Utilize "Omics" Approaches: Employing proteomics, transcriptomics, and metabolomics to gain an unbiased, system-wide view of the cellular changes induced by this compound, which can help identify novel pathways and targets.

Perform Target Deconvolution Studies: Using techniques such as affinity chromatography, chemical proteomics, and computational target prediction to directly identify the proteins that physically interact with this compound.

Investigate Receptor Binding: Exploring the affinity of this compound for various receptors, as other aporphine (B1220529) alkaloids are known to interact with dopaminergic, adrenergic, and serotonergic receptors. researchgate.net

Discovering additional targets will provide a more complete picture of this compound's mechanism of action and could reveal new therapeutic applications for this alkaloid. frontiersin.org

Comparative Mechanistic Studies with Structurally Related Alkaloids

Future comparative studies should focus on:

Direct Mechanistic Comparisons: Conducting head-to-head studies of this compound, berberine (B55584), and palmatine (B190311) in the same biological systems to directly compare their effects on key signaling pathways, such as inflammation and metabolism. nih.govnih.gov

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of these alkaloids to determine if structural variations impact their bioavailability and in vivo stability.

Receptor Selectivity: Assessing and comparing their binding affinities across a panel of receptors and enzymes to identify differences in selectivity that could translate to different therapeutic windows or side-effect profiles. researchgate.netmdpi.com

Table 1: Comparative Overview of this compound and Related Alkaloids

| Feature | This compound | Berberine | Palmatine |

|---|---|---|---|

| Core Structure | Protoberberine | Protoberberine | Protoberberine |

| Key Functional Groups | Phenolic hydroxyl, methoxy (B1213986), methylenedioxy | Two methoxy, methylenedioxy | Four methoxy groups |

| Known Targets/Pathways | AMPK, IKKβ/NF-κB, PI3K/Akt nih.gov | AMPK, NF-κB, PI3K/Akt, α7 nAChR nih.govfrontiersin.orgnih.govfrontiersin.org | α7 nAChR nih.gov |

| Reported Activities | Anti-inflammatory, Insulin-sensitizing nih.gov | Anti-inflammatory, Antidiabetic, Anticancer, Antimicrobial mdpi.commagtechjournal.com | Anti-inflammatory, Neuroprotective, Anticancer mdpi.comresearchgate.net |

| Relationship | Derivative of berberine nih.gov | Parent compound for many derivatives | Structurally similar to berberine mdpi.com |

Integration of Computational Chemistry and In Silico Modeling in this compound Research

Computational chemistry and in silico modeling are powerful tools that can accelerate drug discovery and provide deep insights into molecular interactions. nih.govnih.govethernet.edu.et These approaches have been successfully applied to related alkaloids like berberine and can be instrumental in advancing this compound research. emerginginvestigators.orgmdpi.commdpi.com

Key applications for future research include:

Molecular Docking: Simulating the binding of this compound to the active sites of known and potential protein targets (e.g., AMPK, IKKβ) to predict binding affinities and understand the key molecular interactions that drive its activity. mdpi.comnih.gov This can help prioritize targets for experimental validation.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of this compound when bound to a target protein over time. This can provide insights into the stability of the complex and the conformational changes that occur upon binding.

Quantitative Structure-Activity Relationship (QSAR): Developing computational models that correlate the structural features of this compound and its synthetic analogs with their biological activity. These models can guide the design of new derivatives with improved potency and selectivity.

In Silico ADMET Prediction: Using computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogs, helping to identify candidates with favorable drug-like properties early in the discovery process.

By integrating these computational methods with experimental research, scientists can more rationally design future studies, optimize the therapeutic potential of this compound, and accelerate its journey from a natural product to a potential clinical candidate. siftdesk.orgyoutube.com

Q & A

Q. What molecular mechanisms underlie Nandinine’s anti-inflammatory and insulin-sensitizing effects in adipocytes?

this compound modulates the AMPK/IKKβ/NF-κB pathway, inhibiting pro-inflammatory cytokines (e.g., TNF-α, IL-6) and restoring insulin signaling. Specifically, it suppresses IKKβ-induced serine phosphorylation of IRS-1, enhancing tyrosine phosphorylation to activate the PI3K/Akt pathway and promote GLUT-4 translocation . AMPK activation by this compound (10 µM) was confirmed via ELISA and Western blot, with effects comparable to the AMPK activator AICAR .

Q. How does this compound improve glucose uptake in insulin-resistant adipocytes?

this compound restores insulin-mediated glucose uptake by reversing Macrophage-Conditioned Medium (Mac-CM)-induced insulin resistance. It increases membrane GLUT-4 content (measured via Western blot) and enhances 2-NBDG fluorescence in flow cytometry assays. Dosing at 10 µM in 3T3-L1 adipocytes showed efficacy comparable to Berberine .

Q. What in vitro models are validated for studying this compound’s metabolic effects?

The 3T3-L1 adipocyte model, treated with Mac-CM (from LPS-activated macrophages), is widely used to mimic inflammation-driven insulin resistance. Key assays include:

- Glucose uptake : 2-NBDG fluorescence .

- AMPK activity : ELISA kits and phospho-antibody Western blotting .

- Cytokine profiling : TNF-α/IL-6 ELISAs .

Advanced Research Questions

Q. How do experimental designs address contradictory data on this compound’s efficacy compared to Berberine?

While both compounds activate AMPK and inhibit IKKβ, subtle differences emerge in dose-response curves and in vivo bioavailability. For example, this compound requires higher doses (100–200 mg/kg vs. Berberine’s 100 mg/kg) in murine glucose tolerance tests to achieve similar effects. Researchers must standardize Mac-CM preparation (e.g., LPS concentration, macrophage isolation protocols) to minimize variability .

Q. What statistical methods are recommended for analyzing this compound’s dose-dependent effects?

Data should be presented as mean ± SD (n = 3) and analyzed via one-way ANOVA with Student-Newman-Keuls post hoc tests (Prism 5.0). For RNA/protein quantification, use 2−ΔΔCt for RT-PCR and densitometry for Western blots .

Q. How can researchers optimize in vivo dosing protocols for this compound?

Murine studies show oral administration of 100–200 mg/kg this compound 1 hour before Mac-CM challenge improves glucose tolerance. Blood glucose levels are monitored at 0, 15, 30, 60, and 120 minutes post-glucose load (2 g/kg). Include salicylate (500 mg/kg) as a positive control .

Q. What synthetic or biosynthetic routes are available for this compound production?

this compound (CAS 572-76-9) is biosynthesized via enzymatic steps from (S)-scoulerine, involving cytochrome P450 enzymes like CYP719A1_2_3_13 [(S)-nandinine synthase; EC:1.14.19.73]. Heterologous production in yeast (e.g., Saccharomyces cerevisiae) uses pathway engineering with BridgIT-predicted enzymes .

Methodological Challenges

Q. How to resolve discrepancies in AMPK activation assays for this compound?

Contradictions may arise from cell-specific AMPK isoforms or compound purity (>98% required). Validate results using:

Q. What strategies mitigate off-target effects in this compound studies?

Include controls for DMSO solvent (<0.1% final concentration) and validate specificity via:

- Knockdown models : siRNA targeting AMPKα.

- Structural analogs : Compare with Berberine and tetrahydroberberrubine derivatives .

Data Reproducibility

Q. How to ensure reproducibility in Mac-CM preparation?

- Isolate peritoneal macrophages from C57BL/6 mice via PBS lavage.

- Activate with 5 µg/mL LPS for 24 hours.

- Confirm cytokine elevation (TNF-α > 200 pg/mL; IL-6 > 150 pg/mL) via ELISA before use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.